n-(5-Bromo-2-methoxypyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring, which is attached to a benzamide moiety .
Vorbereitungsmethoden
The synthesis of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide typically involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzamide under basic conditions . The reaction proceeds through the formation of an intermediate, which is then purified by crystallization to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases such as potassium phosphate . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(5-Bromo-2-methoxypyridin-3-yl)benzamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridin-3-amine: This compound has a similar structure but with an amino group instead of a benzamide moiety.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have similar amide linkages but with different heterocyclic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H11BrN2O2 |
---|---|
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
N-(5-bromo-2-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-18-13-11(7-10(14)8-15-13)16-12(17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
CWHZSIQBCZGBMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.